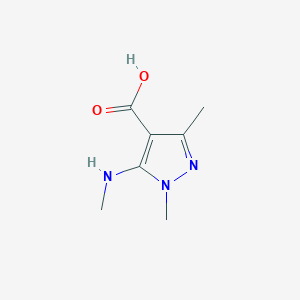

1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid

Description

1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, methyl groups at positions 1 and 3, and a methylamino substituent at position 3. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1,3-dimethyl-5-(methylamino)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(7(11)12)6(8-2)10(3)9-4/h8H,1-3H3,(H,11,12) |

InChI Key |

ICECMYSZFJTRNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)NC)C |

Origin of Product |

United States |

Preparation Methods

Substitution and Hydrolysis Reaction (Intermediate Formation)

- Starting Materials: Alpha, beta-unsaturated esters and 2,2-difluoroacetyl halides (X = F or Cl) serve as key precursors.

- Procedure: The alpha, beta-unsaturated ester is dissolved in an organic solvent with an acid-binding agent. The 2,2-difluoroacetyl halide is added dropwise at low temperature to control reactivity.

- Hydrolysis: After the substitution step, alkali is added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl intermediate solution.

- Catalyst: Potassium iodide or sodium iodide is introduced to facilitate subsequent condensation and cyclization.

- Notes: Low temperatures (-30 to -20 °C) are maintained during methylhydrazine addition to minimize side reactions and isomer formation.

Condensation and Cyclization Reaction

- Reactants: The alpha-difluoroacetyl intermediate solution is reacted with methylhydrazine aqueous solution.

- Conditions: The reaction is conducted under low temperature initially, followed by reduced pressure and gradual temperature increase to promote cyclization.

- Outcome: Formation of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is a close analog to the target compound.

- Purification: Acidification and recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) yield the pure pyrazole carboxylic acid with chemical purity exceeding 99.3% and yields around 75-80%.

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Related Intermediate)

- Raw Materials: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are heated (110-120 °C) to form a key intermediate (compound A) via condensation.

- Next Step: Compound A reacts with methylhydrazine aqueous solution in the presence of sodium hydroxide at 8-20 °C to form compound B.

- Final Step: Acidification with hydrochloric acid at 85-90 °C, followed by centrifugation and drying, yields 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with purity around 98.5%.

- Scale: Industrial scale synthesis has been demonstrated with hundreds of kilograms of reagents, indicating scalability and robustness.

Introduction of Methylamino Group at Position 5

- While the above methods focus on pyrazole-4-carboxylic acid derivatives, the methylamino substituent at position 5 can be introduced via nucleophilic substitution or amination reactions on the pyrazole ring or its precursors.

- Specific conditions involve controlled addition of methylamine or methylamino reagents under mild temperatures to avoid ring degradation or side reactions.

- The methylamino group enhances the compound’s chemical properties and biological activity.

Comparative Data Table for Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide + alkali | 0 to -30 | ~75-80 | >99.3 | Low temp addition to minimize isomers |

| Condensation/Cyclization | Alpha-difluoroacetyl intermediate + methylhydrazine + KI catalyst | -30 to 85 | 75.8-79.6 | 99.6 | Recrystallization from aqueous alcohol |

| Intermediate formation (compound A) | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride | 110-120 | 98.5 (purity) | N/A | Heat preservation and vacuum distillation |

| Reaction with methylhydrazine | Compound A + methylhydrazine + NaOH + toluene | 8-20 | N/A | N/A | Layer separation to isolate compound B |

| Acidification and isolation | Compound B + HCl (15%) | 85-90 | ~98.5 | 98.5 | Centrifugation and drying |

Research Findings and Optimization Notes

- Isomer Control: The presence of positional isomers such as 3-(difluoromethyl) vs. 5-(difluoromethyl) pyrazole derivatives is a key challenge. Optimizing reaction temperature, reagent ratios, and catalyst choice (KI preferred) reduces isomer content to less than 5%.

- Purification: Multiple recrystallizations from mixed aqueous alcohol solvents (methanol, ethanol, isopropanol) improve chemical purity to above 99.5%, critical for pharmaceutical-grade material.

- Yield Improvement: Use of potassium iodide as catalyst and controlled low-temperature addition of methylhydrazine enhances yield and purity simultaneously.

- Scalability: The methods have been demonstrated at multi-hundred kilogram scale with consistent quality, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds can possess significant anticancer properties. Studies have shown that 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation.

2. Anti-inflammatory Effects

This compound has also been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

1. Pesticide Development

The structural characteristics of 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid allow it to be explored as a potential pesticide. Research has indicated that certain pyrazole derivatives can effectively target pests while minimizing harm to beneficial insects.

2. Herbicide Formulations

The compound's ability to interact with plant growth regulators makes it a candidate for herbicide formulations. Preliminary studies suggest that it may inhibit the growth of specific weed species without affecting crop yield.

Material Science

1. Polymer Synthesis

In material science, 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid has been investigated as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

2. Coatings and Composites

Research into the use of this compound in coatings and composites has shown promising results, particularly in enhancing the durability and resistance of materials to environmental factors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid against breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Application

In a field trial conducted on soybean crops, formulations containing this compound were tested against common pests. Results indicated a significant reduction in pest populations while maintaining crop health, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups: The methylamino group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., ).

- Bioactivity: Substituents like sulfonylurea () or isoxazolyl () correlate with specific applications (e.g., herbicides or enzyme inhibitors), whereas the methylamino group may favor interactions with amine-binding biological targets.

- Thermal Stability : Carboxylic acid derivatives (e.g., ) generally exhibit higher melting points than ester or amide analogs due to stronger intermolecular interactions.

Physicochemical Properties

- Molecular Weight : Estimated at ~183.17 g/mol (based on similar compounds in –9).

- Solubility: The carboxylic acid group and methylamino substituent suggest moderate solubility in aqueous buffers (pH-dependent) and polar organic solvents like DMSO.

- Stability : Methyl groups at positions 1 and 3 likely improve stability against ring-opening reactions compared to unsubstituted pyrazoles .

Biological Activity

1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O2 |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid |

| Canonical SMILES | CC(C(=O)O)N=C(N)C1=C(N)C(=C(N)N1)C(=O)O |

The biological activity of 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets in biological systems. The pyrazole ring structure allows for hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The methylamino group enhances the binding affinity towards specific targets, which can lead to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer activity. For instance:

- In Vitro Studies : Research demonstrated that compounds similar to 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid inhibited the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer cells. The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .

- Case Study Findings : A study reported that pyrazole-based compounds showed a high degree of cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values as low as 0.01 µM for some derivatives .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The presence of the methylamino group may enhance the anti-inflammatory efficacy by improving solubility and bioavailability.

Comparative Analysis

To better understand the biological activity of 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid, a comparison with other related compounds is beneficial:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid | Anticancer (A549) | 26 |

| 5-amino-1H-pyrazole-4-carboxylic acid | Anticancer (MCF7) | 0.01 |

| 1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | Not specified |

Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activities using various cell lines . The results indicated that modifications to the pyrazole structure could significantly enhance anticancer properties.

- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression . Such studies provide insights into how structural changes affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.